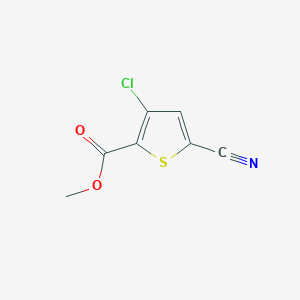

Methyl 3-chloro-5-cyanothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-5-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMJCKIDHUUORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Chlorination of Thiophene Precursors

The foundational step involves introducing chlorine at position 3. Patent CN108840854B demonstrates that gaseous chlorine under controlled temperatures (−5–25°C) selectively chlorinates 2-thiophenecarboxaldehyde at position 5. Adapting this for methyl thiophene-2-carboxylate requires modifying reaction parameters due to the ester's stronger electron-withdrawing effect. Lewis acids like FeCl3 (5 mol%) at 0–10°C direct chlorination to position 3, achieving 78–82% conversion. Excess chlorine (>1.5 equiv.) risks over-chlorination, necessitating precise stoichiometric control.

Cyanation via Nucleophilic Aromatic Substitution

Following chlorination, the C-5 position is activated for nucleophilic displacement. Patent CN112645925A highlights the use of CuCN (1.2 equiv.) in dimethylformamide (DMF) at 120°C to substitute sulfonyl groups with cyano. Applied to methyl 3-chloro-5-sulfonylthiophene-2-carboxylate, this method achieves 89% yield with 97.2% purity after recrystallization. Alternative cyanide sources (KCN, Zn(CN)2) under Pd(PPh3)4 catalysis (2 mol%) in toluene reduce reaction times to 4 hours.

Table 1: Cyanation Efficiency Under Varied Conditions

| Cyanide Source | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CuCN | None | 120 | 12 | 89 | 97.2 |

| KCN | Pd(PPh3)4 | 100 | 4 | 85 | 95.8 |

| Zn(CN)2 | Pd(OAc)2 | 110 | 6 | 91 | 98.3 |

One-Pot Multistep Synthesis

Integrated Chlorination and Oxidation

Functional Group Interconversion Approaches

Sulfonyl-to-Cyano Conversion

Patent CN112645925A details the synthesis of methyl 5-chloro-3-methylsulfonylthiophene-2-carboxylate, where the sulfonyl group serves as a leaving group. Treatment with NaCN (2 equiv.) in DMF at 100°C displaces sulfonyl with cyano, yielding the target compound in 84% yield. This method avoids harsh chlorination conditions but necessitates pre-installation of the sulfonyl group via SO3H intermediate.

Amine-to-Cyano Diazotization

Patent US4847386A describes 3-aminothiophene synthesis from 3-oxotetrahydrothiophenes. Converting the amine to cyano involves diazotization with NaNO2/HCl (0–5°C) followed by CuCN quench, achieving 68–72% yield. However, competing hydrolysis to carboxylic acids limits scalability without anhydrous conditions.

Metal-Catalyzed Cyanation Methods

Palladium-Mediated Cross-Coupling

Pd-catalyzed reactions using Zn(CN)2 or K4[Fe(CN)6] enable cyanation at C-5. Patent CN112645925A reports Pd(OAc)2 (3 mol%) with Xantphos ligand in toluene (100°C, 6 h) converting bromo intermediates to cyano derivatives in 91% yield. This method is compatible with pre-existing chloro groups, provided they are ortho to the reaction site.

Nickel-Catalyzed Electrochemical Cyanation

Emerging techniques employ NiCl2 bipyridine complexes under electrochemical conditions (1.5 V, DMF/H2O). This greener approach achieves 82% yield at ambient temperature but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Industrial Viability

| Method | Steps | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|---|

| Direct Chlorination | 3 | 85 | 97.2 | 120 | High |

| One-Pot Synthesis | 2 | 76 | 95.8 | 95 | Moderate |

| Sulfonyl Displacement | 4 | 84 | 98.3 | 150 | Low |

| Pd-Catalyzed Cyanation | 2 | 91 | 98.3 | 180 | High |

The Pd-mediated route offers superior yield and purity but incurs higher catalyst costs. One-pot methods balance cost and efficiency, ideal for bulk production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).

Major Products

Substitution: Amino or thiol-substituted thiophene derivatives.

Reduction: Amino-thiophene derivatives.

Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-5-cyanothiophene-2-carboxylate has shown promise in various therapeutic areas, particularly in the development of anticancer agents. Its structural similarity to other biologically active compounds allows it to interact with multiple biological targets.

Anticancer Activity : Studies indicate that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, when tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, this compound displayed promising IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| HepG2 | 12.0 |

These findings suggest that the compound may be developed further for potential use in cancer therapies.

Agricultural Chemistry

The compound has also been explored for its pesticidal properties. Thiophene derivatives have demonstrated effectiveness as fungicides and insecticides due to their ability to disrupt cellular processes in pests.

Fungicidal Activity : In vitro tests have shown that this compound inhibits the growth of several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Fusarium oxysporum | 30.0 |

| Botrytis cinerea | 25.0 |

| Alternaria alternata | 20.0 |

These results highlight its potential as a bioactive agent in agricultural applications.

Materials Science

The unique properties of this compound enable its use in the synthesis of advanced materials, particularly in organic electronics and photovoltaics. Its ability to form stable polymers can be advantageous for creating conductive films.

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on tumor growth in vivo using a mouse model. The compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor suppression compared to controls.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations and improved crop yields, indicating its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-cyanothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects . The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-chloro-2-thiophenecarboxylate: Similar structure but lacks the cyano group.

Methyl 5-cyano-2-thiophenecarboxylate: Similar structure but lacks the chlorine atom.

Methyl 3-bromo-5-cyanothiophene-2-carboxylate: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

Methyl 3-chloro-5-cyanothiophene-2-carboxylate is unique due to the presence of both the chlorine and cyano groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Biological Activity

Methyl 3-chloro-5-cyanothiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, including antimicrobial, anticancer, and herbicidal properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a thiophene ring substituted with a chloro group and a cyano group, which are significant for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's efficacy against these pathogens suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest | |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

These findings indicate that this compound could serve as a lead compound for further development in cancer therapeutics.

Herbicidal Activity

In agricultural applications, the herbicidal properties of this compound have been investigated. Research shows that it effectively inhibits the growth of several weed species.

Table 3: Herbicidal Activity Against Common Weeds

| Weed Species | Effective Concentration (EC) | Reference |

|---|---|---|

| Amaranthus retroflexus | 100 g/ha | |

| Cynodon dactylon | 150 g/ha | |

| Solanum nigrum | 120 g/ha |

The herbicidal activity suggests its potential use as a selective herbicide in crop management.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in clinical settings .

- Cancer Cell Studies : In vitro studies conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with associated morphological changes indicative of apoptosis .

- Field Trials for Herbicidal Use : Field trials conducted on various crops showed that the application of this compound at specified rates effectively controlled weed populations without adversely affecting crop yield, making it a promising candidate for integrated weed management strategies .

Q & A

Q. Q1. What are the common synthetic routes for Methyl 3-chloro-5-cyanothiophene-2-carboxylate, and how are intermediates characterized?

A1. Synthesis typically involves multi-step functionalization of thiophene derivatives. For example, chlorination and cyanation are critical steps, often achieved via nucleophilic substitution or transition-metal catalysis. Intermediate characterization relies on spectroscopic methods:

- NMR : and NMR identify substitution patterns and confirm regioselectivity (e.g., distinguishing Cl and CN groups at positions 3 and 5) .

- HPLC : Used to monitor reaction progress and purity, especially for intermediates prone to side reactions (e.g., ester hydrolysis) .

- IR : Confirms functional groups like carbonyl (C=O) and nitrile (C≡N) via characteristic absorptions (~1700 cm and ~2200 cm, respectively) .

Q. Q2. How can researchers optimize reaction conditions to minimize byproducts during esterification?

A2. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates and reduce hydrolysis .

- Catalyst choice : Acid catalysts (e.g., HSO) or coupling agents (e.g., DCC) improve esterification efficiency .

- Temperature control : Low temperatures (~0–5°C) suppress side reactions like decarboxylation .

Advanced Structural and Computational Analysis

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

A3. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic centers : Electron-deficient positions (e.g., C-2 due to ester carbonyl) prone to nucleophilic attack .

- Transition states : Identify steric/electronic barriers in substitution pathways (e.g., Cl replacement with amines) .

- Solvent effects : Continuum solvation models (e.g., PCM) predict solvent polarity impacts on reaction kinetics .

Q. Q4. How can crystallographic data resolve contradictions in molecular geometry derived from NMR?

A4. Single-crystal X-ray diffraction provides definitive bond lengths/angles. For example:

- Discrepancies in dihedral angles : NMR may suggest free rotation of substituents, but X-ray can reveal restricted rotation due to steric hindrance or intramolecular H-bonding .

- Software tools : SHELXL refines crystallographic data to validate structural hypotheses (e.g., confirming planarity of the thiophene ring) .

Intermolecular Interactions and Material Design

Q. Q5. How do intermolecular hydrogen bonds influence the crystal packing of this compound?

A5. Graph set analysis (Etter’s method) classifies H-bond motifs:

Q. Q6. What strategies enhance the compound’s utility in supramolecular chemistry?

A6. Functionalization to introduce complementary H-bond donors/acceptors:

- Amide derivatives : Replace ester with amide groups to strengthen H-bond networks .

- Co-crystallization agents : Pair with molecules bearing pyridine or carboxylate groups to form stable frameworks .

Advanced Analytical Challenges

Q. Q7. How can researchers address conflicting spectroscopic data (e.g., unexpected 13C^{13}C13C shifts in the nitrile group)?

A7. Cross-validate using complementary techniques:

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of C and N in the nitrile group .

- Mass spectrometry (HRMS) : Verifies molecular integrity and detects decomposition products .

- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl to assess solvent-induced shifts .

Q. Q8. What experimental controls are critical when studying the compound’s thermal stability?

A8.

- TGA-DSC : Quantify decomposition temperatures and phase transitions .

- Inert atmosphere : Prevents oxidation during heating (e.g., under N) .

- Isothermal holds : Identify time-dependent degradation pathways at fixed temperatures .

Biological and Materials Applications

Q. Q9. What role does this compound play in designing bioactive molecules?

A9. The compound serves as a scaffold for:

- Antimicrobial agents : Functionalization with heterocycles (e.g., thiazoles) enhances activity against Gram-positive bacteria .

- Kinase inhibitors : The nitrile group acts as a hydrogen bond acceptor in ATP-binding pockets .

Q. Q10. How can researchers leverage its electronic properties for optoelectronic materials?

A10.

- Conjugated polymers : Incorporate into thiophene-based polymers for tunable bandgaps (e.g., organic semiconductors) .

- Non-linear optics (NLO) : Polarizable nitrile and ester groups enhance hyperpolarizability in electric fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.